molecular formula C6H14ClF2N B2886174 (2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride CAS No. 2470278-95-4

(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride

Cat. No. B2886174
CAS RN: 2470278-95-4
M. Wt: 173.63
InChI Key: OVOAWEJUSWVKMG-NUBCRITNSA-N
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Description

(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride, commonly known as DFMPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. DFMPH is a member of the amphetamine class of compounds and has been shown to exhibit stimulant properties. The purpose of

Scientific Research Applications

Novel Synthetic Approaches to Perfluorochemicals

A study by Scherer, Yamanouchi, and Onox (1990) introduced a novel and safe technique for the synthesis of perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines. This method, which involves liquid-phase photofluorination with undiluted fluorine, is highlighted for its applicability to the preparative-scale synthesis of isomerically-pure compounds that are challenging to prepare using traditional fluorination methods. The process benefits from controlled inverse addition of materials to be fluorinated, with simultaneous UV irradiation, indicating potential applications in synthesizing complex fluorinated amines like "(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride" (Scherer, Yamanouchi, & Onox, 1990).

Fluorination and Amination Reactions

Tsukamoto and Ishikawa (1972) investigated the reaction of perfluoro-4-methylpentene-2 with secondary amines, revealing the formation of terminal enamines and amides. This work discusses the reaction mechanism, providing insights into the interactions between fluorinated compounds and amines, which could be relevant for understanding or developing synthesis pathways for compounds like "(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride" Tsukamoto & Ishikawa, 1972.

Application in Organic Synthesis

The research by Flowers et al. (1974) on the reaction of perfluoro-2-methylpent-2-ene with aromatic or heterocyclic amines to produce fused pyridines, ketenimines, or enamines further demonstrates the versatility of fluorinated compounds in organic synthesis. Their findings contribute to a broader understanding of how fluorinated compounds like "(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride" might behave in complex synthetic routes, offering pathways to novel chemical entities (Flowers et al., 1974).

Advanced Fluorination Techniques

Ono et al. (1995) explored the liquid-phase photofluorination of tertiary amines derived from hexafluoropropene dimers, achieving the synthesis of perfluorotertiary amines. This method, notable for its efficiency and ability to produce compounds difficult to synthesize by conventional fluorination methods, underscores the potential for innovative approaches in the synthesis of fluorinated amines, including "(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride" Ono, Yamanouchi, & Scherer, 1995.

properties

IUPAC Name

(2R)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOAWEJUSWVKMG-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride

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